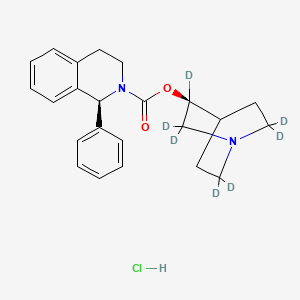

Solifenacin-d7 (hydrochloride)

説明

Structure

3D Structure of Parent

特性

分子式 |

C23H27ClN2O2 |

|---|---|

分子量 |

406.0 g/mol |

IUPAC名 |

[(3S)-2,2,3,6,6,7,7-heptadeuterio-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22+;/m1./s1/i13D2,14D2,16D2,21D; |

InChIキー |

YAUBKMSXTZQZEB-LBRLWMCJSA-N |

異性体SMILES |

[2H][C@@]1(C2CC(N(C1([2H])[2H])C(C2)([2H])[2H])([2H])[2H])OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl |

正規SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

製品の起源 |

United States |

Synthetic Methodologies and Rigorous Isotopic Characterization of Solifenacin D7 Hydrochloride

Chemical Synthesis Pathways for Regiospecific Deuterium (B1214612) Incorporation into Solifenacin (B1663824)

The synthesis of Solifenacin-d7 (hydrochloride) necessitates a strategic approach to ensure the precise and efficient incorporation of deuterium atoms at the desired positions within the molecule.

Deuteration Strategies and Precursor Chemistry

The synthesis of deuterated compounds like Solifenacin-d7 often involves the use of deuterated precursors and reagents. A common strategy is to introduce deuterium at a late stage of the synthesis to maximize efficiency and minimize the loss of expensive deuterated materials. Organometallic chemistry provides a powerful tool for achieving regioselective deuteration. For instance, tungsten-coordinated pyridine (B92270) complexes can be used to facilitate the stepwise addition of deuterium to the pyridine ring, a core component of the quinuclidine (B89598) moiety in Solifenacin. nih.gov This method allows for the synthesis of various isotopomers with high precision. nih.gov

Another approach involves the use of deuterated reducing agents, such as sodium borodeuteride (NaBD4), to introduce deuterium atoms. However, these methods can sometimes lead to a mixture of products with varying degrees of deuteration and may lack the high regioselectivity offered by organometallic approaches. nih.gov Biocatalytic methods, employing enzymes like hydrogenases in the presence of heavy water (²H₂O), are also emerging as a sustainable and highly selective means of deuterium incorporation. researchgate.net

The synthesis of Solifenacin itself typically involves the coupling of (3R)-quinuclidin-3-ol with an activated derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. google.comnewdrugapprovals.org To produce Solifenacin-d7, one or both of these key precursors would need to be synthesized in their deuterated forms. For example, a deuterated (3R)-quinuclidinol precursor could be prepared and then carried through to the final product. researchgate.net

Reaction Optimization and Yield Enhancement in Deuterated Analog Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and isotopic purity of the final deuterated product. This includes careful control of temperature, reaction time, and the stoichiometry of reagents. For instance, in the coupling reaction to form the solifenacin backbone, the choice of solvent and base can significantly impact the reaction's efficiency. google.com

When using organometallic catalysts for deuteration, the choice of the metal and its ligands is critical for controlling the regioselectivity of deuterium addition. nih.gov Furthermore, in biocatalytic approaches, optimizing factors such as enzyme concentration, substrate loading, and pH can lead to higher yields and isotopic enrichment. researchgate.net Post-synthesis purification is also a critical step to remove any non-deuterated or partially deuterated impurities, ensuring a high isotopic purity of the final Solifenacin-d7 (hydrochloride).

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Solifenacin

Once synthesized, Solifenacin-d7 (hydrochloride) must undergo rigorous analytical testing to confirm its identity, purity, and the precise location and extent of deuterium incorporation.

High-Resolution Mass Spectrometry for Isotopic Purity and Site-Specific Labeling Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for characterizing deuterated compounds. It allows for the precise determination of the molecular weight of Solifenacin-d7, confirming the incorporation of seven deuterium atoms. By comparing the mass spectrum of the deuterated compound to that of its non-deuterated counterpart, the level of isotopic enrichment can be accurately quantified. mdpi.com

Tandem mass spectrometry (MS/MS) further aids in determining the site-specific location of the deuterium labels. By fragmenting the parent ion and analyzing the resulting daughter ions, it is possible to deduce which parts of the molecule contain the deuterium atoms. researchgate.netresearchgate.netnih.gov For instance, the mass-to-charge ratio (m/z) for the parent ion of solifenacin is 363, while for solifenacin-d5, it is 368. researchgate.netnih.gov This difference directly reflects the number of incorporated deuterium atoms. The fragmentation pattern can then reveal the location of these labels.

Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed in HRMS to optimize the signal for the specific analyte. nih.gov The choice of ionization source can impact the sensitivity and fragmentation patterns observed. nih.gov

Table 1: Illustrative HRMS Data for Solifenacin-d7

| Parameter | Expected Value | Observed Value |

| Molecular Formula | C₂₃H₁₉D₇N₂O₂ | - |

| Monoisotopic Mass | 369.2689 | 369.2691 |

| Mass Accuracy (ppm) | < 5 | 0.54 |

| Isotopic Purity (%) | > 98 | 99.2 |

Note: This table contains illustrative data and may not represent actual experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally determining the position of deuterium atoms within a molecule. While ¹H NMR spectra will show the absence of signals at positions where protons have been replaced by deuterium, ²H (deuterium) NMR will show signals corresponding to the locations of the deuterium atoms.

Comparing the ¹H NMR spectrum of Solifenacin-d7 with that of unlabeled Solifenacin provides direct evidence of successful deuteration. The disappearance or significant reduction in the intensity of specific proton signals confirms the sites of deuterium incorporation. Furthermore, techniques like ¹³C NMR can also be used to observe changes in the carbon environment due to the presence of adjacent deuterium atoms. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the complete structural elucidation and confirmation of deuterium placement.

Chromatographic Methods (e.g., HPLC, GC) for Compound Identity and Purity

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity of Solifenacin-d7 (hydrochloride). researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target compound from any starting materials, by-products, or other impurities. tnsroindia.org.inresearchgate.netajpaonline.com

The identity of the Solifenacin-d7 peak can be confirmed by comparing its retention time to that of a non-deuterated solifenacin standard under the same chromatographic conditions. researchgate.net The purity of the sample is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. google.com Chiral HPLC methods can also be employed to ensure the correct stereochemistry of the final product. google.com

Table 2: Typical HPLC Parameters for Solifenacin Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) tnsroindia.org.inajpaonline.com |

| Mobile Phase | A mixture of buffer (e.g., potassium dihydrogen phosphate) and organic solvent (e.g., acetonitrile (B52724), methanol) tnsroindia.org.inresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.netajpaonline.com |

| Detection | UV at 220 nm or 225 nm researchgate.netajpaonline.com |

| Retention Time | Varies depending on specific method, but typically between 2.9 and 8.5 minutes tnsroindia.org.inresearchgate.netajpaonline.com |

Gas chromatography (GC) can also be utilized for purity assessment, particularly for analyzing volatile impurities.

Advanced Analytical Method Development and Validation for Solifenacin D7 Hydrochloride and Its Metabolites in Biological Matrices

Development of Robust Bioanalytical Assays Utilizing Solifenacin-d7 (hydrochloride) as an Internal Standard

The development of a reliable bioanalytical assay hinges on the ability to consistently and accurately measure the analyte of interest, free from interferences inherent in the biological matrix. kymos.com Solifenacin-d7 (hydrochloride), as a deuterated analog of solifenacin (B1663824), is the preferred internal standard for quantitative analysis. nih.govcapes.gov.brscioninstruments.com Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis. scioninstruments.comnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for High-Throughput Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of solifenacin and its metabolites in biological matrices due to its high sensitivity and selectivity. scispace.comthermofisher.com In this method, Solifenacin-d7 (hydrochloride) is added to all samples, including calibration standards and quality controls, at a known and consistent concentration. numberanalytics.comyoutube.com

The principle behind using Solifenacin-d7 is that it co-elutes with the native solifenacin during the chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. waters.com By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized. scioninstruments.com This approach significantly improves the precision and accuracy of the quantitative results. youtube.com

Table 1: Illustrative LC-MS/MS Parameters for Solifenacin Analysis

| Parameter | Typical Conditions |

|---|---|

| Chromatographic Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Solifenacin: m/z 363.2 → 193.1; Solifenacin-d7: m/z 370.2 → 200.1 |

This table is for illustrative purposes; specific parameters must be optimized during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

While LC-MS/MS is more common for non-volatile compounds like solifenacin, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of certain metabolites if they are volatile or can be made volatile through derivatization. Solifenacin itself undergoes several metabolic transformations, including N-oxidation and 4R-hydroxylation. nih.gov If any of these metabolic pathways were to produce smaller, more volatile compounds, GC-MS could be a viable analytical option. In such a scenario, a deuterated internal standard like Solifenacin-d7 would still be invaluable, serving the same purpose of correcting for variability during sample preparation and analysis. scioninstruments.com However, for the primary analysis of solifenacin and its main, larger metabolites, LC-MS/MS remains the standard. scispace.com

Principles of Stable Isotope Internal Standardization in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis by mass spectrometry. nih.govcapes.gov.brthermofisher.com An ideal internal standard co-elutes with the analyte and has identical chemical and physical properties, which is closely approximated by a SIL-IS like Solifenacin-d7. scioninstruments.comwaters.com

Mitigation of Matrix Effects and Ion Suppression

Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous components. kymos.com During LC-MS/MS analysis, these components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of the results. chromatographyonline.com

Because Solifenacin-d7 is structurally and chemically almost identical to solifenacin, it experiences the same degree of ion suppression or enhancement. thermofisher.comwaters.com By using the ratio of the analyte response to the internal standard response for quantification, the variability caused by matrix effects is largely canceled out, leading to more reliable data. lgcstandards.com

Comprehensive Validation Parameters for Analytical Methods

Before a bioanalytical method can be used for routine analysis of study samples, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. europa.euprogress-lifesciences.nl International guidelines, such as those from the International Council for Harmonisation (ICH), outline the key parameters that must be evaluated. kymos.comeuropa.eu

These validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites and matrix components. fyonibio.comgtfch.org

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a specific range. nih.govajpsonline.com

Sensitivity: Typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu

Reproducibility: The precision of the assay under different conditions, such as on different days or with different analysts, to ensure the method is robust. fyonibio.comgtfch.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. kymos.comajpsonline.com

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (ICH M10)

| Validation Parameter | Acceptance Criteria |

|---|---|

| Selectivity | No significant interference at the retention time of the analyte and internal standard in blank samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |

| Accuracy (Bias) | Mean concentration within ±15% of the nominal value (except at LLOQ, where it is ±20%). |

| Precision (CV%) | Coefficient of variation should not exceed 15% (except at LLOQ, where it is ≤20%). |

| Reproducibility | Assessed by evaluating accuracy and precision on different runs and days. |

This table summarizes general criteria; specific requirements may vary based on regulatory guidance. europa.eueuropa.eu

Application of Validated Analytical Methods in Preclinical Research Sample Analysis

The successful application of a validated analytical method is the definitive measure of its utility and robustness for its intended purpose. In the context of preclinical research, these methods are instrumental in quantifying the concentrations of a drug and its metabolites in various biological samples obtained from animal studies. This data is fundamental to understanding the pharmacokinetic profile of a new chemical entity. For solifenacin, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing a deuterated internal standard, such as Solifenacin-d5, have been effectively employed in preclinical pharmacokinetic studies. researchgate.net

These studies typically involve the administration of solifenacin to animal models, such as rats, followed by the collection of biological matrices like plasma at predetermined time points. researchgate.net The developed and validated bioanalytical method is then used to accurately measure the concentration of solifenacin in these samples. The use of a deuterated internal standard like Solifenacin-d5 is critical in this process as it mimics the analytical behavior of the analyte, solifenacin, thereby compensating for any variability during sample preparation and analysis. bioline.org.brresearchgate.netnih.gov

The outcomes of these analyses provide crucial pharmacokinetic parameters. Research has demonstrated the successful application of these methods for the analysis of samples from pharmacokinetic studies. For instance, a validated LC-MS/MS method was applied to determine solifenacin concentrations in plasma samples, demonstrating its suitability for such research. nih.gov

The extraction of solifenacin and its deuterated internal standard from biological matrices is a critical first step. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully validated and applied. researchgate.netbioline.org.brwjpls.org For example, one method utilized LLE with tert-butyl methyl ether for extraction from human plasma, while another employed SPE for extraction from rat plasma. researchgate.netbioline.org.br Following extraction, the samples are analyzed by LC-MS/MS, where the analyte and internal standard are separated chromatographically and detected by the mass spectrometer. The specific and sensitive nature of MS/MS allows for accurate quantification even at low concentrations. researchgate.netnih.gov

The data generated from the analysis of preclinical samples is then used to construct concentration-time profiles, from which key pharmacokinetic parameters are derived. The reliability of these parameters is directly dependent on the performance of the validated analytical method. The tables below present typical validation data for such methods, underscoring their precision, accuracy, and recovery, which are essential for the confident application in preclinical sample analysis.

Table 1: Intra-Day and Inter-Day Precision and Accuracy for the Determination of Solifenacin in Plasma

| QC Level | Intra-Day Precision (%RSD) | Intra-Day Inaccuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Inaccuracy (%) |

| LLOQ | < 20 | < 20 | < 20 | < 20 |

| Low | < 11 | < 11 | < 11 | < 11 |

| Mid | < 11 | < 11 | < 11 | < 11 |

| High | < 11 | < 11 | < 11 | < 11 |

| Data derived from studies on solifenacin analysis in human plasma. bioline.org.brnih.gov |

Table 2: Recovery of Solifenacin and its Deuterated Internal Standard from Rat Plasma

| Analyte | Mean Recovery (%) |

| Solifenacin | 84.7 |

| Solifenacin D5 | 86.1 |

| Data from a study involving the simultaneous estimation of solifenacin and tamsulosin (B1681236) in rat plasma. researchgate.net |

Mechanistic Elucidation of Solifenacin Metabolic Pathways Utilizing Deuterium Labeling Preclinical and in Vitro Focus

Comparative Metabolic Fate of Unlabeled Solifenacin (B1663824) and Solifenacin-d7 (hydrochloride) in In Vitro Systems

Microsomal Stability Studies and Enzyme Kinetics

Microsomal stability assays are a cornerstone of in vitro drug metabolism studies, providing data on the intrinsic clearance of a compound. These experiments involve incubating the test compound with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

For unlabeled solifenacin, in vitro studies using human liver microsomes have determined the enzyme kinetics for the formation of its major metabolites. The formation of M2 (solifenacin-N-oxide) and M3 (4R-hydroxysolifenacin) demonstrated Michaelis-Menten kinetics. pa2online.org By conducting parallel incubation studies with Solifenacin-d7, researchers can investigate the "kinetic isotope effect." A significant difference in the rate of metabolism between the labeled and unlabeled compound would suggest that the C-D bond (which is stronger than a C-H bond) is broken during the rate-limiting step of that specific metabolic reaction.

Table 1: Enzyme Kinetics of Major Solifenacin Metabolites in Human Liver Microsomes

| Metabolite | Parameter | Value |

|---|---|---|

| M2 (Solifenacin-N-oxide) | Km (µM) | 64 - 93 |

| Vmax (pmol/min/mg protein) | 393 - 440 | |

| M3 (4R-hydroxysolifenacin) | Km (µM) | 43 - 56 |

| Vmax (pmol/min/mg protein) | 55 - 62 |

Data sourced from in vitro studies with human liver microsomes. pa2online.org

Hepatocyte Incubation Experiments for Metabolite Profiling and Identification

Primary hepatocyte cultures are considered the gold standard for in vitro metabolite assessment because they contain a full complement of both phase I and phase II drug-metabolizing enzymes. news-medical.net Incubating unlabeled solifenacin and Solifenacin-d7 with cryopreserved human hepatocytes allows for a comprehensive comparison of their metabolite profiles. news-medical.net

In these experiments, the parent compounds are introduced to the hepatocyte culture, and samples are collected over time. nih.gov Subsequent analysis identifies and quantifies the parent drug and all generated metabolites. For Solifenacin-d7, this would involve searching for the deuterated analogs of the known metabolites of solifenacin, such as d7-4R-hydroxy solifenacin and d7-solifenacin-N-oxide. Comparing the qualitative and quantitative metabolite data between the two compounds reveals whether deuterium (B1214612) substitution shunts metabolism towards alternative pathways or affects the rate of formation of specific metabolites.

Identification and Structural Elucidation of Deuterated Metabolites

Following incubation, the precise identification of the resulting metabolites is paramount. The presence of the deuterium label in Solifenacin-d7 provides a unique signature that aids in this process.

Advanced Mass Spectrometry Techniques for Metabolite Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant analytical technique for metabolite identification and quantification. pa2online.orgnih.gov High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements.

When analyzing samples from Solifenacin-d7 incubations, the mass spectrometer can selectively search for masses corresponding to the parent molecule and its potential metabolites, each carrying the deuterium label. For instance, if the exact mass of unlabeled solifenacin is known, the instrument will detect its deuterated counterpart at a mass that is approximately 7 Da higher. This mass difference confirms the presence of the intact deuterium label on the molecule or its metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern helps to pinpoint the exact site of metabolic modification on the molecule's structure.

Role of Deuterium in Tracing Specific Metabolic Transformations

Deuterium labeling acts as a stable, non-radioactive tracer, allowing researchers to follow the molecular backbone of the parent drug through various biotransformation processes. medchemexpress.com The mass shift imparted by the deuterium atoms provides a clear and unambiguous signal for tracking the fate of the administered compound. nih.govnih.gov

For example, the primary metabolic pathways for solifenacin are hydroxylation and N-oxidation. fda.gov By analyzing the metabolites of Solifenacin-d7, researchers can confirm these pathways. If the 4R-hydroxy solifenacin metabolite is detected with all seven deuterium atoms intact, it confirms that the deuterated portion of the molecule was not involved in the hydroxylation reaction. Similarly, finding a d7-N-oxide metabolite confirms the N-oxidation pathway. This tracing ability is crucial for verifying metabolic pathways and can help to uncover novel or unexpected biotransformations. researchgate.net

Investigation of Cytochrome P450 (CYP) Isoforms and Other Enzymes Involved in Solifenacin Metabolism (Preclinical Context)

Pinpointing the specific enzymes responsible for a drug's metabolism is a key objective in preclinical studies. This is often achieved using a panel of recombinant human CYP enzymes expressed in systems like insect cells. pa2online.org

In vitro studies have established that solifenacin metabolism is primarily mediated by CYP3A4. nih.govpa2online.orgnih.gov Specifically, the formation of 4R-hydroxysolifenacin (M3) is largely catalyzed by CYP3A4, with very minor contributions from CYP1A1 and CYP2D6. pa2online.orgdrugbank.com The formation of the N-oxide metabolite (M2), however, appears to be carried out by multiple CYP isoenzymes. pa2online.org

By incubating Solifenacin-d7 with this same panel of individual, expressed CYP isoforms, researchers can confirm that the deuterated analog is metabolized by the same enzymes. This helps to validate Solifenacin-d7 as a suitable tracer for clinical studies and ensures that the deuterium substitution does not fundamentally alter the drug-enzyme interactions. These studies are critical for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce CYP3A4 could alter the clearance of solifenacin. fda.govmdpi.com

Enzyme Phenotyping Studies with Specific Inhibitors and Inducers

Enzyme phenotyping is a crucial step in characterizing the metabolic pathways of a drug. By using specific chemical inhibitors and inducers of drug-metabolizing enzymes, researchers can identify the key enzymes involved in a compound's clearance. In vitro studies have demonstrated that solifenacin is a substrate for Cytochrome P450 (CYP) enzymes. nps.org.au

The primary enzyme responsible for the metabolism of solifenacin is CYP3A4. fda.govnih.govwikipedia.orgfda.gov This has been confirmed in studies where co-administration of potent CYP3A4 inhibitors significantly altered solifenacin's pharmacokinetics. For instance, ketoconazole, a strong inhibitor of CYP3A4, has been shown to cause a marked increase in solifenacin exposure. nps.org.aufda.govfda.gov When 10 mg of solifenacin was administered with 400 mg of ketoconazole, the mean maximum concentration (Cmax) and the area under the curve (AUC) of solifenacin increased by 1.5-fold and 2.7-fold, respectively. fda.govfda.gov

Conversely, pharmacokinetic interactions are anticipated with CYP3A4 inducers, such as rifampicin, phenytoin, and carbamazepine, which would be expected to increase the metabolism of solifenacin and decrease its systemic exposure. nps.org.au While solifenacin is metabolized by CYP3A4, in vitro studies at therapeutic concentrations show that it does not significantly inhibit other major CYP enzymes, including CYP1A1/2, 2C9, 2C19, 2D6, or 3A4, suggesting a low likelihood of it causing CYP-mediated drug interactions with other medications. nps.org.aufda.govfda.gov

Table 1: Effect of CYP3A4 Inhibition on Solifenacin Pharmacokinetics

| Inhibitor | Inhibitor Dose | Solifenacin Dose | Change in Solifenacin Cmax | Change in Solifenacin AUC | Reference |

|---|---|---|---|---|---|

| Ketoconazole | 200 mg/day | Not Specified | Not Specified | ~2-fold increase | nps.org.au |

| Ketoconazole | 400 mg/day | 10 mg | 1.5-fold increase | 2.7-fold increase | fda.govfda.gov |

Recombinant Enzyme Studies to Delineate Enzyme-Substrate Specificity

To further pinpoint the specific enzymes involved in solifenacin's metabolism, studies have been conducted using recombinant, cDNA-expressed human CYP isoenzymes. These in vitro systems allow for the investigation of a single enzyme's activity in isolation.

These studies confirm that CYP3A4 is the major enzyme responsible for the oxidative metabolism of solifenacin. pa2online.org The primary metabolic pathways include N-oxidation of the quinuclidinyl ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govfda.gov The formation of the pharmacologically active metabolite, 4R-hydroxysolifenacin (M3), is predominantly catalyzed by CYP3A4, with very minor contributions from CYP1A1 and CYP2D6. pa2online.orgdrugbank.com The formation of the secondary metabolite, 4R-hydroxysolifenacin-N-oxide (M4), is also mediated by CYP3A4. pa2online.org In contrast, the formation of the solifenacin-N-oxide metabolite (M2) appears to be less specific and is catalyzed by multiple CYP isoenzymes. pa2online.org

In addition to oxidation, solifenacin can also undergo direct phase II metabolism via glucuronidation to form an N-glucuronide metabolite. fda.govdrugbank.com

Table 2: Enzyme Specificity in the Formation of Solifenacin Metabolites

| Metabolite | Metabolic Reaction | Primary Catalyzing Enzyme(s) | Minor Catalyzing Enzyme(s) | Reference |

|---|---|---|---|---|

| 4R-hydroxysolifenacin (M3) | 4R-hydroxylation | CYP3A4 | CYP1A1, CYP2D6 | pa2online.orgdrugbank.com |

| Solifenacin-N-oxide (M2) | N-oxidation | Multiple CYP Isoenzymes | Not Specified | pa2online.org |

| 4R-hydroxysolifenacin-N-oxide (M4) | Secondary Oxidation | CYP3A4 | Not Specified | pa2online.org |

| Solifenacin-N-glucuronide (M5) | N-glucuronidation | UGT Enzymes | Not Specified | fda.govpa2online.org |

Kinetic Isotope Effects (KIE) in Solifenacin Metabolism: Implications for Metabolic Switching and Turnover

The use of deuterium-labeled compounds, such as Solifenacin-d7 (hydrochloride), is a powerful tool in mechanistic metabolism studies. The substitution of a hydrogen atom with its heavier isotope, deuterium, at a site of metabolic attack can slow the rate of bond cleavage in a process known as the deuterium kinetic isotope effect (KIE). researchgate.net This effect is particularly pronounced when the C-H bond cleavage is the rate-determining step of the reaction, a common scenario in CYP450-mediated metabolism. researchgate.net

For solifenacin, the primary sites of metabolism are the quinuclidinyl and tetrahydroisoquinoline rings, which undergo N-oxidation and 4R-hydroxylation by CYP3A4, respectively. drugbank.comnih.gov The introduction of deuterium at these specific metabolic "hot spots" in Solifenacin-d7 would be expected to exhibit a significant KIE. This would result in a decreased rate of formation for the N-oxide and 4R-hydroxy metabolites.

Preclinical Pharmacokinetic Investigations of Solifenacin D7 Hydrochloride and Its Isotopic Analogs

Comparative Pharmacokinetic Profiles in Defined Animal Models (e.g., rodent, non-rodent species)

Solifenacin (B1663824) itself has been studied in various animal models, including mice, rats, and dogs. These studies provide a baseline for understanding the expected pharmacokinetic profile of its deuterated analogs.

Following oral administration in preclinical models, solifenacin is well-absorbed. In healthy volunteers, the absolute bioavailability of solifenacin is high, at approximately 90%. While specific data for Solifenacin-d7 is not available, deuteration is not generally expected to significantly alter the rate or extent of absorption, as these are primarily governed by passive diffusion and the physicochemical properties of the molecule, which are largely unchanged by isotopic substitution.

Pharmacokinetic studies in mice have shown that after oral administration, solifenacin persists in the blood for a longer duration compared to other antimuscarinic agents like oxybutynin. The peak plasma concentrations (Cmax) of solifenacin are typically reached within a few hours of administration in animal models, a characteristic that would be expected to be similar for Solifenacin-d7.

Table 1: General Absorption Characteristics of Solifenacin in Preclinical and Clinical Settings

| Parameter | Observation | Species/Model |

|---|---|---|

| Absolute Bioavailability | ~90% | Humans |

| Time to Peak Plasma Concentration (Tmax) | 3 to 8 hours | Humans |

| Effect of Food | No significant effect | Humans |

This table represents data for the non-deuterated solifenacin, as specific data for Solifenacin-d7 is not available.

Solifenacin exhibits a large apparent volume of distribution, estimated at around 600 L in humans, indicating extensive distribution into tissues. Preclinical studies in mice have demonstrated that orally administered solifenacin binds to muscarinic receptors in various tissues, including the bladder, prostate, submaxillary gland, heart, colon, and lung.

The compound is approximately 98% bound to human plasma proteins, primarily to α1-acid glycoprotein. This high degree of protein binding would be anticipated to be similar for Solifenacin-d7. While deuteration can in some cases affect tissue distribution, as seen with d9-methadone which showed a lower brain-to-plasma ratio compared to its non-deuterated counterpart, such effects are compound-specific and cannot be directly extrapolated to Solifenacin-d7 without specific studies. General toxicology studies with solifenacin suggest it does not readily cross the blood-brain barrier.

The elimination of solifenacin occurs primarily through hepatic metabolism, with a smaller portion excreted unchanged in the urine. In humans, about 7% of the administered dose is recovered as unchanged solifenacin in the urine. The primary route of metabolism is via the cytochrome P450 (CYP) 3A4 enzyme system, although other metabolic pathways exist.

Application of Deuterium (B1214612) Labeling for Microdosing and Accelerator Mass Spectrometry (AMS) in Early Preclinical Studies

Deuterium labeling, as in Solifenacin-d7, is a key enabling technology for microdosing studies coupled with accelerator mass spectrometry (AMS). Microdosing involves the administration of a sub-pharmacological dose of a drug candidate to determine its pharmacokinetic profile in humans at a very early stage of development, minimizing the risk of adverse effects.

AMS is an ultra-sensitive analytical technique capable of detecting isotopically labeled compounds at extremely low concentrations, making it ideal for analyzing samples from microdosing studies. While there are no specific published preclinical microdosing studies involving Solifenacin-d7, the principles of the technique are broadly applicable.

A potential preclinical study could involve administering a microdose of ¹⁴C-labeled Solifenacin-d7 to an animal model. AMS would then be used to quantify the concentration of the labeled compound and its metabolites in plasma, urine, and feces over time. This would provide valuable early data on the absorption, distribution, metabolism, and excretion (ADME) profile of Solifenacin-d7, helping to predict its human pharmacokinetics and to select promising drug candidates for further development.

Influence of Deuteration on Drug-Transporter Interactions (In Vitro and Preclinical Models)

The interaction of drugs with membrane transporters, such as P-glycoprotein (P-gp, also known as MDR1), can significantly impact their disposition. Solifenacin has been shown to have a weak inhibitory potential for P-gp in vitro.

The influence of deuteration on drug-transporter interactions is an area of active research and the effects can be complex. For some compounds, deuteration has been shown to alter their interaction with transporters like P-gp. For example, studies with deuterated methadone suggested that deuteration may affect its interaction with P-gp, leading to a lower brain-to-plasma ratio.

In Vitro and Preclinical Pharmacodynamic Exploration of Solifenacin D7 Hydrochloride

Receptor Binding Affinity and Selectivity of Solifenacin-d7 (hydrochloride) to Muscarinic Acetylcholine (B1216132) Receptor Subtypes

The cornerstone of solifenacin's therapeutic action lies in its high affinity and selectivity for the M3 muscarinic acetylcholine receptor subtype over other subtypes like M1 and M2. nih.gov This selectivity is a key determinant of its efficacy in treating conditions such as overactive bladder while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes in different tissues. nih.gov

Radioligand Binding Assays for Receptor Occupancy and Affinity Determinations

Radioligand binding assays are a fundamental tool for characterizing the interaction between a drug and its receptor. nih.gov These assays typically involve incubating a radiolabeled ligand with a tissue or cell preparation containing the receptor of interest and then measuring the amount of bound radioactivity. nih.gov Saturation binding experiments, a common type of radioligand binding assay, are employed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. uah.es

In the context of solifenacin (B1663824), radioligand binding studies have been instrumental in elucidating its receptor binding profile. For instance, studies using [N-methyl-³H]-scopolamine (³H-NMS), a non-selective muscarinic antagonist, have been used to assess the binding of solifenacin to muscarinic receptors in various tissues. nih.govnih.gov The inhibitory effect of solifenacin on the specific binding of ³H-NMS provides a measure of its own binding affinity. nih.gov Such assays have demonstrated that solifenacin exhibits a concentration-dependent inhibition of radioligand binding in tissues like the bladder, submaxillary gland, and heart. nih.gov

While specific data for Solifenacin-d7 (hydrochloride) is not extensively available in the public domain, the principles of radioligand binding assays would be directly applicable to determine its receptor occupancy and affinity. A hypothetical radioligand binding assay for Solifenacin-d7 (hydrochloride) would involve incubating varying concentrations of the deuterated compound with preparations containing different human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) and a suitable radioligand. The resulting data would allow for the calculation of Ki values, which represent the inhibitory constant of Solifenacin-d7 (hydrochloride) for each receptor subtype.

Hypothetical Data Table: Receptor Binding Affinities (Ki, nM) of Solifenacin and Solifenacin-d7

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| Solifenacin | 23 | 12 | 2.4 | 39 | 15 |

| Solifenacin-d7 | To be determined | To be determined | To be determined | To be determined | To be determined |

This table presents hypothetical data for illustrative purposes.

Competitive Binding Experiments for Relative Affinity Assessment

Competitive binding experiments are a variation of radioligand binding assays used to determine the affinity of an unlabeled compound (the competitor) by measuring its ability to displace a radiolabeled ligand from its receptor. nih.gov This method is particularly useful for assessing the relative affinity of a series of compounds for a specific receptor. nih.gov The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation. nih.gov

For Solifenacin-d7 (hydrochloride), competitive binding experiments would be crucial for directly comparing its affinity for muscarinic receptor subtypes against unlabeled solifenacin. In such an experiment, a constant concentration of a radiolabeled muscarinic antagonist would be incubated with receptor preparations in the presence of increasing concentrations of either unlabeled solifenacin or Solifenacin-d7 (hydrochloride). The resulting inhibition curves would allow for a direct comparison of their potencies in displacing the radioligand.

Research on unlabeled solifenacin has shown its high affinity for the M3 subtype compared to M1 and M2 subtypes. nih.gov It is anticipated that Solifenacin-d7 (hydrochloride) would exhibit a similar selectivity profile, although subtle differences in affinity due to the deuterium (B1214612) substitution cannot be ruled out without experimental data.

Functional Antagonism and Agonism Studies in Isolated Tissue Preparations and Cell Lines

Beyond receptor binding, functional assays are essential to understand how a compound modulates receptor activity and subsequent cellular responses. These studies assess whether a compound acts as an antagonist (blocks the action of an agonist) or an agonist (mimics the action of the natural ligand).

In Vitro Functional Assays (e.g., calcium flux, intracellular signaling pathways)

Muscarinic receptor activation, particularly of the M3 subtype, leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov This increase in [Ca²⁺]i is a key signaling event that mediates various cellular responses, including smooth muscle contraction. nih.govmoleculardevices.com

Functional assays measuring changes in [Ca²⁺]i are therefore a valuable tool to assess the antagonist properties of compounds like solifenacin. nih.govnih.gov In these assays, cells expressing the target muscarinic receptor subtype are loaded with a calcium-sensitive fluorescent dye. nih.gov The addition of a muscarinic agonist, such as carbachol (B1668302), induces an increase in fluorescence, indicating a rise in [Ca²⁺]i. An antagonist, like solifenacin, would be expected to inhibit this agonist-induced calcium mobilization in a concentration-dependent manner. nih.gov

For Solifenacin-d7 (hydrochloride), in vitro functional assays would involve pre-incubating cells expressing specific muscarinic receptor subtypes with varying concentrations of the deuterated compound before stimulating them with an agonist. The ability of Solifenacin-d7 (hydrochloride) to inhibit the agonist-induced calcium flux would provide a measure of its functional antagonism and allow for the determination of its potency (e.g., pKi or IC50 values). Studies on unlabeled solifenacin have shown its potent inhibitory effect on carbachol-induced increases in intracellular Ca²⁺ levels in bladder smooth muscle cells. nih.gov

Assessment of Potency and Efficacy in Controlled Model Systems

The potency of an antagonist is a measure of the concentration required to produce a specific level of inhibition, while efficacy refers to the maximum effect it can produce. In controlled model systems, such as isolated tissue preparations, the potency and efficacy of antagonists can be quantified. For example, in isolated rat bladder strips, the contractile response to a muscarinic agonist like carbachol can be measured. researchgate.net The ability of an antagonist to inhibit this contraction is a measure of its functional activity.

Schild analysis is a classical pharmacological method used to determine the affinity of a competitive antagonist. researchgate.net This analysis involves generating concentration-response curves to an agonist in the presence of increasing concentrations of the antagonist. The rightward shift of these curves can be used to calculate the pA2 value, which is a measure of the antagonist's affinity.

While specific data for Solifenacin-d7 (hydrochloride) is not available, studies on unlabeled solifenacin have established its potency in inhibiting carbachol-induced contractions in isolated rat urinary bladder. researchgate.net It is expected that Solifenacin-d7 (hydrochloride) would also demonstrate potent antagonism in such models. Comparative studies would be necessary to determine if there are any significant differences in potency and efficacy between the deuterated and non-deuterated forms.

Comparative Pharmacodynamic Effects with Unlabeled Solifenacin in Preclinical Ex Vivo and In Vivo Models

To understand the physiological relevance of in vitro findings, preclinical studies in animal models are essential. These studies allow for the comparison of the pharmacodynamic effects of Solifenacin-d7 (hydrochloride) and unlabeled solifenacin in a more complex biological system.

Ex vivo studies can provide insights into the tissue-specific effects of the compounds. For instance, after oral administration of solifenacin to mice, a significant and time-dependent increase in the Kd values for specific ³H-NMS binding has been observed in various tissues, including the bladder, prostate, and submaxillary gland, indicating receptor occupancy. nih.gov Similar ex vivo binding studies could be conducted with Solifenacin-d7 (hydrochloride) to compare its tissue distribution and receptor occupancy with unlabeled solifenacin.

In vivo studies in anesthetized rats have demonstrated that unlabeled solifenacin is more potent at inhibiting bladder contraction than salivation, suggesting a degree of functional selectivity for the urinary bladder. nih.gov This selectivity is a desirable characteristic for a drug used to treat overactive bladder, as it may lead to fewer side effects like dry mouth. nih.gov Comparative in vivo studies with Solifenacin-d7 (hydrochloride) would be crucial to determine if this favorable selectivity profile is maintained or altered. Such studies would typically involve measuring the inhibitory effects of both compounds on carbachol-induced bladder contractions and salivary secretion.

The persistence of the pharmacological effect is another important parameter. Studies have shown that the muscarinic receptor binding of oral solifenacin has a slower onset and longer duration than that of oxybutynin. nih.gov It would be important to investigate whether deuteration affects the duration of action of Solifenacin-d7 (hydrochloride) in preclinical models.

Theoretical and Computational Approaches in Deuterated Drug Research Applied to Solifenacin D7 Hydrochloride

Molecular Docking and Molecular Dynamics Simulations of Solifenacin-d7 (hydrochloride) with Muscarinic Receptors

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between a ligand and its target receptor at an atomic level. github.io For Solifenacin-d7, these methods can provide crucial insights into how deuteration may alter its binding affinity and residence time at the muscarinic receptors, particularly the M2 and M3 subtypes which are key to its therapeutic action in treating overactive bladder. drugbank.com

Investigation of Binding Modes, Ligand-Protein Interactions, and Conformational Changes

Molecular docking studies can predict the preferred binding orientation of Solifenacin-d7 within the active site of muscarinic receptors. Based on the known pharmacology of solifenacin (B1663824), the binding is expected to occur in the orthosteric binding pocket where acetylcholine (B1216132) binds. nih.gov The interaction is likely to involve a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the receptor.

Table 1: Potential Ligand-Protein Interactions of Solifenacin-d7 with Muscarinic Receptors (Theoretical)

| Interaction Type | Potential Interacting Residues (Muscarinic M3 Receptor) | Affected Moiety of Solifenacin-d7 | Potential Impact of Deuteration |

| Hydrogen Bonding | Aspartic Acid, Tyrosine, Threonine | Carbonyl group of the carbamate | Unlikely to be directly affected by deuteration at the d7 positions. |

| Hydrophobic Interactions | Tryptophan, Tyrosine, Phenylalanine, Leucine, Valine | Phenyl and isoquinoline (B145761) rings, quinuclidine (B89598) moiety | Minor alterations in van der Waals contacts due to the shorter C-D bond length in the deuterated methyl and ethyl groups. |

| Electrostatic Interactions | Aspartic Acid | Positively charged nitrogen in the quinuclidine ring | Unlikely to be directly affected by deuteration at the d7 positions. |

This table is a theoretical representation based on the known pharmacology of solifenacin and general principles of molecular interactions. Specific residues can vary depending on the muscarinic receptor subtype.

Molecular dynamics simulations can further elucidate the dynamic nature of the Solifenacin-d7-receptor complex, providing information on conformational changes in both the ligand and the protein over time. dovepress.com These simulations could reveal whether the deuteration affects the flexibility of the ligand within the binding pocket or induces any significant conformational shifts in the receptor that might not be apparent from static docking models.

Prediction of Deuterium's Influence on Receptor Binding Kinetics and Thermodynamics

The primary influence of deuterium (B1214612) substitution on receptor binding is often observed in the kinetics of the interaction, specifically the rates of association (k_on) and dissociation (k_off). The stronger C-D bond can lead to a so-called "kinetic isotope effect" (KIE), where the rate of a reaction involving the cleavage of this bond is slower compared to the C-H bond. wikipedia.org While direct bond cleavage is not the primary event in receptor binding, the vibrational properties of the C-D bond can influence the transition state of binding and unbinding.

It is hypothesized that the lower zero-point energy of the C-D bond compared to the C-H bond could lead to a more stable ground state of the bound ligand. This could potentially translate to a slower dissociation rate (k_off), thereby increasing the residence time of Solifenacin-d7 at the muscarinic receptor. A longer residence time can, in some cases, lead to a more prolonged pharmacological effect.

Thermodynamically, the change in binding affinity (ΔG) upon deuteration is expected to be subtle. The binding affinity is related to the equilibrium dissociation constant (K_d), which is a ratio of k_off to k_on. Any changes in K_d would depend on the relative impact of deuteration on both the association and dissociation rates.

Quantum Chemical Calculations for Isotopic Effects on Molecular Properties and Reactivity

Quantum chemical calculations provide a fundamental understanding of how isotopic substitution affects the electronic and vibrational properties of a molecule. mdpi.com These calculations are essential for rationalizing the observed kinetic isotope effects and predicting changes in molecular reactivity.

Vibrational Analysis and Bond Energy Perturbations Due to Deuterium Substitution

One of the most direct consequences of replacing hydrogen with deuterium is the alteration of the vibrational frequencies of the C-H bonds. Due to the increased mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations. This can be quantified using quantum chemical calculations to compute the vibrational spectra of both Solifenacin and Solifenacin-d7.

The difference in zero-point vibrational energy (ZPVE) between the C-D and C-H bonds is a key factor contributing to the kinetic isotope effect. The ZPVE is the minimum vibrational energy that a bond possesses even at absolute zero temperature. The C-D bond has a lower ZPVE than the C-H bond, making it more stable and requiring more energy to be broken.

Table 2: Theoretical Vibrational Frequency Shifts and Bond Dissociation Energy (BDE) Changes for C-H vs. C-D Bonds

| Parameter | C-H Bond (Typical) | C-D Bond (Typical) | Theoretical Implication for Solifenacin-d7 |

| Stretching Frequency | ~2900-3100 cm⁻¹ | ~2100-2300 cm⁻¹ | A noticeable shift to lower wavenumbers in the infrared spectrum of Solifenacin-d7 for the deuterated positions. |

| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | Contributes to a higher activation energy for reactions involving C-D bond cleavage, leading to a primary kinetic isotope effect. |

| Bond Dissociation Energy (BDE) | Slightly Lower | Slightly Higher | The C-D bond is stronger and more difficult to break, impacting metabolic stability. |

These are generalized values and the exact numbers for Solifenacin-d7 would require specific quantum chemical calculations.

Electronic Structure Calculations and Their Implications for Reactivity

Deuterium substitution does not significantly alter the electronic structure of a molecule. The electron distribution, molecular orbitals, and electrostatic potential are largely unaffected by the change in the nucleus. However, the subtle changes in bond length and vibrational modes can have indirect effects on reactivity.

For Solifenacin, the primary sites of metabolic oxidation are known to be susceptible to enzymatic attack, often involving cytochrome P450 (CYP) enzymes. drugbank.comnih.gov The rate-limiting step in many CYP-mediated reactions is the abstraction of a hydrogen atom. By replacing hydrogen with deuterium at these metabolic "hot spots," the activation energy for this step is increased, leading to a slower rate of metabolism. Quantum chemical calculations can be used to model the transition state of these reactions and predict the magnitude of the kinetic isotope effect.

In Silico Prediction of Metabolic Hot Spots and Potential Kinetic Isotope Effects

In silico tools for metabolism prediction have become increasingly sophisticated, allowing for the identification of potential sites of metabolic transformation within a drug molecule. nih.gov These tools typically use a combination of rule-based systems and machine learning models trained on large datasets of known metabolic pathways.

For Solifenacin, the known major metabolic pathways include N-oxidation of the quinuclidine ring and 4R-hydroxylation of the tetrahydroisoquinoline ring, primarily mediated by CYP3A4. drugbank.comnih.gov In silico models would likely predict these as the primary metabolic hot spots.

By deuterating the methyl and ethyl groups as in Solifenacin-d7, the sites of N-dealkylation, a common metabolic pathway for tertiary amines, are protected. The deuterium substitution at these positions is expected to exhibit a significant kinetic isotope effect, slowing down their metabolism. This can lead to several potential outcomes:

Increased Parent Drug Exposure: A slower rate of metabolism can lead to higher plasma concentrations and a longer half-life of the parent drug.

Altered Metabolite Profile: The metabolic pathway may shift towards other, non-deuterated sites on the molecule, a phenomenon known as "metabolic switching."

Reduced Formation of Potentially Reactive Metabolites: In some cases, deuteration can prevent the formation of toxic or reactive metabolites.

Table 3: Predicted Metabolic Hot Spots of Solifenacin and the Potential Impact of Deuteration in Solifenacin-d7

| Predicted Metabolic Hot Spot (in Solifenacin) | Metabolic Reaction | Mediating Enzyme (Primarily) | Potential Impact of Deuteration in Solifenacin-d7 |

| Quinuclidine Nitrogen | N-oxidation | Cytochrome P450 | Unlikely to be directly affected by the d7 deuteration, but metabolic flux may increase if other pathways are slowed. |

| Tetrahydroisoquinoline Ring (4R-position) | Hydroxylation | CYP3A4, CYP1A1, CYP2D6 | This position is not deuterated in Solifenacin-d7, so it may become a more prominent site of metabolism if the deuterated pathways are inhibited (metabolic switching). osti.gov |

| N-alkyl groups (if present) | N-dealkylation | Cytochrome P450 | The deuteration of the methyl and ethyl groups in Solifenacin-d7 is expected to significantly slow down or block this pathway due to a strong kinetic isotope effect. |

This table is based on known metabolic pathways of solifenacin and general principles of metabolic prediction. The actual metabolic profile of Solifenacin-d7 would need to be confirmed experimentally.

Computational Modeling of Pharmacokinetic Parameters in Preclinical Species and In Vitro Systems

In the realm of deuterated drug research, theoretical and computational approaches are indispensable for predicting the altered pharmacokinetic profiles of new chemical entities like Solifenacin-d7 (hydrochloride). The strategic replacement of hydrogen atoms with deuterium can significantly modify a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). nih.govrsc.org Computational modeling, including physiologically based pharmacokinetic (PBPK) and other in silico methods, allows researchers to forecast these changes in preclinical species and in vitro systems before undertaking extensive and costly laboratory experiments. researchgate.netnih.govresearchgate.net

The development of a computational model for Solifenacin-d7 is predicated on the extensive pharmacokinetic data available for its non-deuterated parent compound, solifenacin. nih.govresearchgate.net Solifenacin is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme system in the liver. nih.govresearchgate.net This metabolic pathway is a key target for deuteration. By selectively placing deuterium at sites of metabolic oxidation, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism. researchgate.net This modification is expected to reduce the clearance and increase the half-life of the drug, potentially leading to improved efficacy and a more favorable dosing regimen. nih.gov

In silico tools are employed to model various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. srce.hrnih.gov For Solifenacin-d7, these models would integrate physicochemical properties of the molecule with data from in vitro assays to simulate its behavior. For instance, models can predict parameters such as intestinal absorption, plasma protein binding, volume of distribution, and, most critically for a deuterated compound, the change in metabolic stability and intrinsic clearance. nih.govresearchgate.netresearchgate.net

Preclinical Pharmacokinetic Predictions

Computational models simulate drug concentration-time profiles in various preclinical species (e.g., mice, rats, dogs). These models utilize species-specific physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific data. For Solifenacin-d7, the process begins with a validated PBPK model of solifenacin, which is then adapted by modifying the metabolic clearance term to account for the KIE. researchgate.netfda.gov The expected outcome is a lower predicted hepatic clearance and a longer elimination half-life compared to the parent drug.

Below is a data table illustrating the known preclinical pharmacokinetic parameters of solifenacin in mice, which would serve as the baseline for computational modeling of Solifenacin-d7. A second table provides a hypothetical, model-predicted comparison to illustrate the expected impact of deuteration.

Table 1: Reported Preclinical Pharmacokinetic Parameters of Solifenacin in Mice Following Oral Administration

| Parameter | Value | Reference |

| pKi (Bladder) | 7.38 | nih.gov |

| pKi (Submaxillary Gland) | 7.89 | nih.gov |

| Onset of Action | Slower than Oxybutynin | nih.gov |

| Duration of Action | Longer than Oxybutynin | nih.gov |

| Peak Plasma Concentration (Tmax) | ~2 hours | nih.gov |

This table presents experimentally determined values for the non-deuterated compound, solifenacin, which are used to validate the baseline computational model.

Table 2: Hypothetical Computationally Modeled Pharmacokinetic Comparison in a Preclinical Rat Model

| Parameter | Computationally Predicted Value (Solifenacin) | Computationally Predicted Value (Solifenacin-d7) | Rationale for Change |

| Intrinsic Clearance (CLint) | High | Moderate-to-Low | Deuteration at metabolic sites slows CYP3A4-mediated metabolism due to the kinetic isotope effect. nih.govresearchgate.net |

| In Vitro Half-life (t1/2) | ~15 min | ~25 min | Slower metabolism directly increases the time required to clear half of the drug in an in vitro system. mdpi.com |

| Oral Bioavailability (F%) | ~90% | >90% | Reduced first-pass metabolism in the liver can lead to a higher fraction of the drug reaching systemic circulation. nih.gov |

| Elimination Half-life (t1/2) | ~24 hours | ~36 hours | Decreased systemic clearance prolongs the time the drug remains in the body. fda.gov |

This table is a theoretical representation of how computational models would predict the pharmacokinetic advantages of Solifenacin-d7 over solifenacin based on established principles of deuteration.

Modeling of In Vitro Systems

Before progressing to animal studies, in vitro metabolic stability assays are crucial. researchgate.net These are typically performed using liver microsomes or hepatocytes, which contain the primary metabolic enzymes. researchgate.netmdpi.com Computational models can predict the outcome of these experiments, saving time and resources. For Solifenacin-d7, in silico models would predict a lower rate of depletion when incubated with human liver microsomes compared to solifenacin. This is quantified as a lower intrinsic clearance (CLint) and a longer in vitro half-life (t½). researchgate.netmdpi.com These predicted values help to refine the PBPK models and provide a quantitative estimate of the KIE's magnitude, guiding the decision to proceed with synthesis and experimental testing.

Strategic Applications and Future Directions of Stable Isotope Labeling with Solifenacin D7 Hydrochloride in Academic Research

Advancements in Stable Isotope Labeling Technologies for Drug Discovery and Development

Stable isotope labeling, particularly with deuterium (B1214612), has become an indispensable technique in modern drug discovery and development. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule without changing its fundamental pharmacological properties. This "deuterium switch" can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.

Recent advancements in labeling technologies, including late-stage functionalization and hydrogen isotope exchange (HIE), have made the synthesis of deuterated compounds like Solifenacin-d7 more efficient and accessible. These methods allow for the introduction of deuterium into complex molecules at a late stage of the synthetic process, which is both cost-effective and versatile. For a drug like solifenacin (B1663824), which is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, strategic deuteration at metabolically vulnerable sites can slow down its breakdown. nih.gov This can result in more stable plasma concentrations and potentially a more favorable side-effect profile, aspects that are of significant interest in academic research focused on optimizing drug therapy.

The development of deuterated drugs has moved beyond simply creating analogs of existing medicines. It is now being integrated into the early stages of drug discovery to overcome pharmacokinetic challenges. scielo.br The use of compounds like Solifenacin-d7 allows researchers to investigate the nuances of drug metabolism and transport in a highly controlled manner.

Potential for Isotope-Edited Spectroscopy in Mechanistic Biological Studies (e.g., NMR, IR)

Isotope-edited spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer the ability to study molecular interactions at an atomic level. The introduction of an isotope like deuterium at a specific position in a molecule can create a unique spectroscopic signature, allowing researchers to home in on that part of the molecule and its interactions with biological targets.

While specific isotope-edited spectroscopy studies utilizing Solifenacin-d7 are not yet widely published, the potential for such research is significant. Solifenacin acts as an antagonist at muscarinic receptors, primarily the M3 subtype in the bladder. nih.gov Isotope-edited NMR or IR studies using Solifenacin-d7 could provide detailed insights into the binding pocket of the M3 receptor. By monitoring the changes in the NMR or IR spectrum of the deuterated portion of the solifenacin molecule upon binding to the receptor, researchers could map the specific points of interaction and conformational changes that occur. This information is invaluable for understanding the structural basis of its antagonist activity and for the rational design of new drugs with enhanced selectivity and affinity.

Furthermore, deuterium labeling can be used to probe the dynamics of drug-receptor interactions. The change in the relaxation properties of the deuterium nucleus in NMR studies can provide information on the mobility of the drug when bound to its target, shedding light on the kinetics of the interaction.

Deuterium as a Research Tool for Investigating Drug-Drug Interactions (Preclinical Models)

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of preclinical drug development. Solifenacin is known to be a substrate for CYP3A4, and its plasma concentration can be significantly increased when co-administered with strong inhibitors of this enzyme, such as ketoconazole. nih.gov This creates a potential for adverse effects if not properly managed.

Solifenacin-d7 (hydrochloride) serves as an invaluable tool in preclinical models designed to investigate such DDIs. In these studies, the deuterated compound can be used as a stable, non-radioactive tracer. For instance, researchers can administer both solifenacin and a potential interactor to an animal model and use Solifenacin-d7 as an internal standard for mass spectrometry-based quantification of the non-deuterated drug. This allows for highly accurate measurements of how the co-administered drug affects the pharmacokinetics of solifenacin.

Moreover, by comparing the metabolic profiles of solifenacin and Solifenacin-d7 in the presence of other drugs, researchers can gain a deeper understanding of the specific metabolic pathways that are affected. This can help in predicting potential DDIs in humans and in developing strategies to mitigate these risks. The use of deuterated compounds in this context provides a level of precision that is often difficult to achieve with other methods.

Emerging Methodologies in Bioanalysis and Metabolomics Utilizing Deuterated Compounds

The fields of bioanalysis and metabolomics have been revolutionized by the use of stable isotope-labeled internal standards in conjunction with mass spectrometry. These standards are essential for the accurate and precise quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissues.

A deuterated form of solifenacin, specifically Solifenacin-d5, has been successfully used as an internal standard for the quantification of solifenacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In this method, a known amount of Solifenacin-d5 is added to the plasma sample before processing. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated solifenacin, it experiences the same extraction losses and ionization effects in the mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, a highly accurate concentration can be determined.

This approach is a cornerstone of modern bioanalytical methods and is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research. A metabolomics study on rats treated with solifenacin revealed significant changes in 53 metabolites across 38 metabolic pathways, highlighting the broad systemic effects of the drug. scielo.br The use of a deuterated internal standard like Solifenacin-d7 in such studies would be critical for ensuring the quantitative accuracy of the metabolic changes observed.

The table below summarizes the key parameters of a validated LC-MS/MS method using a deuterated solifenacin internal standard.

| Parameter | Value | Reference |

| Internal Standard | Solifenacin-d5 | nih.gov |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.47 ng/mL | nih.gov |

| Linearity Range | Up to 42 ng/mL | nih.gov |

| Precision (RSD%) | < 11% | nih.gov |

| Inaccuracy | < 11% | nih.gov |

Expanding the Scope of Isotope-Labeling in Fundamental Pharmaceutical and Biological Research Beyond Conventional Applications

The utility of stable isotope labeling with compounds like Solifenacin-d7 (hydrochloride) extends far beyond the traditional applications of improving pharmacokinetic profiles. As research methodologies become more sophisticated, the role of deuterated compounds is expanding into more fundamental areas of pharmaceutical and biological research.

In mechanistic enzymology, Solifenacin-d7 can be used to probe the kinetic isotope effect of the enzymes responsible for its metabolism, providing insights into the reaction mechanisms. This information is crucial for understanding the fundamental biochemistry of drug metabolism and for predicting the metabolic fate of new chemical entities.

Furthermore, the use of isotope-labeled compounds is not limited to drug-centric studies. They can be employed as probes to study the broader physiological and pathological processes. For example, by tracking the metabolic fate of a deuterated drug that targets a specific pathway, researchers can gain a better understanding of the pathway itself and how it is altered in disease states.

The increasing availability of a wide array of isotopically labeled compounds, including Solifenacin-d7, is enabling researchers to ask more detailed and fundamental questions about the nature of drug action and biological systems. This is leading to a deeper understanding of pharmacology and is paving the way for the development of more effective and safer therapeutic agents. The versatility of these labeled molecules ensures that they will remain a vital tool in the arsenal (B13267) of academic researchers for years to come.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural integrity and purity of Solifenacin-d7 (hydrochloride) in synthesis workflows?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specified positions and assess isotopic purity. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic distribution. Chromatographic methods (HPLC/UPLC) with UV or mass detection quantify purity (>98% as per standards) and identify impurities . For reproducibility, document all parameters (e.g., column type, mobile phase, temperature) following guidelines for experimental reporting .

Q. How should researchers design in vitro experiments to evaluate the muscarinic receptor (mAChR) selectivity of Solifenacin-d7 (hydrochloride)?

- Methodological Answer :

- Receptor Subtypes : Test against M1, M2, and M3 receptor subtypes using radioligand binding assays or functional assays (e.g., calcium flux).

- Controls : Include non-deuterated Solifenacin hydrochloride as a reference (pKIs: M1=7.6, M2=6.9, M3=8.0) to compare deuterium effects on binding kinetics .

- Data Interpretation : Calculate IC50 values and use statistical tools (e.g., GraphPad Prism) to analyze dose-response curves. Report variability across trials and justify sample sizes to ensure power .

Advanced Research Questions

Q. What experimental strategies address discrepancies in Solifenacin-d7’s pharmacokinetic (PK) data across preclinical models?

- Methodological Answer :

- Study Design : Conduct cross-species PK studies (rodent vs. non-rodent) with matched dosing regimens. Measure plasma concentration-time profiles using LC-MS/MS, ensuring deuterium stability is validated under physiological conditions .

- Data Contradiction Analysis : Compare metabolic pathways (e.g., CYP450-mediated oxidation) between species. Use enzyme inhibition assays to identify interspecies differences in drug metabolism .

- Table : Example PK Parameters in Rats vs. Dogs

| Parameter | Rat (Mean ± SD) | Dog (Mean ± SD) |

|---|---|---|

| Half-life (t₁/₂) | 4.2 ± 0.8 h | 8.5 ± 1.2 h |

| AUC₀–∞ (ng·h/mL) | 1200 ± 150 | 2500 ± 300 |

Q. How can deuterium labeling in Solifenacin-d7 (hydrochloride) influence its metabolic stability, and what methodologies validate these effects?

- Methodological Answer :

- Isotope Effect Analysis : Compare metabolic half-lives of deuterated vs. non-deuterated Solifenacin in hepatocyte incubations. Use kinetic isotope effect (KIE) calculations to quantify deuterium’s impact on rate-limiting steps (e.g., C-D bond cleavage vs. C-H) .

- Advanced Techniques : Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map deuteration sites and assess isotopic leakage during metabolism. Pair with molecular dynamics simulations to predict bond stability .

Data Reproducibility and Reporting

Q. What minimal experimental details are required to ensure reproducibility of Solifenacin-d7 (hydrochloride) studies in peer-reviewed publications?

- Methodological Answer :

- Material Characterization : Report batch-specific purity (HPLC traces), deuterium enrichment (NMR/HRMS), and storage conditions (e.g., desiccated at -20°C) .

- Assay Conditions : Document receptor assay buffers (pH, ion composition), cell lines (e.g., CHO-K1 expressing mAChR subtypes), and ligand concentrations. Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) .

Ethical and Regulatory Considerations

Q. How should researchers mitigate risks when handling Solifenacin-d7 (hydrochloride) in compliance with laboratory safety protocols?

- Methodological Answer :

- Risk Assessment : Refer to safety data sheets (SDS) for hydrochloride compounds (e.g., acute toxicity H330, skin irritation H315) . Use fume hoods for weighing and gloveboxes for hygroscopic samples.

- Waste Management : Neutralize hydrochloride residues before disposal and document procedures per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。